2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
2-Methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one is a fused heterocyclic compound featuring a pyrimidine ring annulated with a benzimidazole moiety. Its structure includes a methyl group at position 2 and a pentyl chain at position 3 (Figure 1).
Synthesis: The synthesis of pyrimido[1,2-a]benzimidazoles typically involves condensation reactions between 2-aminobenzimidazole derivatives and β-ketoesters or α,β-unsaturated carbonyl compounds. For example, ethyl acetoacetate derivatives have been used to construct the pyrimidine ring, followed by alkylation to introduce substituents like the pentyl group .
Pharmacological Significance: Studies highlight its antibacterial activity against Staphylococcus aureus and Escherichia coli, with a quantitative structure-activity relationship (QSAR) model indicating that lipophilic substituents (e.g., pentyl) enhance membrane permeability and bioactivity .
Properties
CAS No. |
879616-53-2 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methyl-3-pentyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C16H19N3O/c1-3-4-5-8-12-11(2)17-16-18-13-9-6-7-10-14(13)19(16)15(12)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,17,18) |
InChI Key |
MUZNDXWRCZFCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization and functionalization steps. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the intermediate, which is then cyclized to yield the desired product . The reaction conditions often require elevated temperatures and the presence of a dehydrating agent such as polyphosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The pentyl chain in the target compound increases logP (predicted ~3.9) compared to shorter alkyl or aryl substituents, enhancing membrane permeability .
- Halogen Effects : Chlorine or bromine substituents (e.g., in ) improve binding to hydrophobic enzyme pockets but may reduce solubility.
- Hydrogen Bonding : Compounds like 2-(4-bromophenyl)-1,2-dihydro derivatives form stable dimers via N-H···O hydrogen bonds, influencing crystallinity and bioavailability .
Pharmacological Activity Comparison
Antibacterial Activity
- Target Compound : Exhibits MIC values of 8–16 µg/mL against Gram-positive bacteria, attributed to inhibition of DNA gyrase or topoisomerase IV .
- 2-{[(4-Chlorophenyl)sulfanyl]methyl} Derivative : Shows enhanced activity (MIC = 4 µg/mL) due to the electron-withdrawing Cl group, which may disrupt bacterial cell wall synthesis .
- Chromenone-Fused Analogs (e.g., 4a-d, 5a-d): Demonstrate broader-spectrum activity but lower potency (MIC = 32–64 µg/mL), likely due to increased steric hindrance .
Neuroprotective and Adenosine Receptor Antagonism
- Triazinobenzimidazole Derivatives (e.g., FTBI): Act as A2A adenosine receptor antagonists, showing neuroprotection against MPP+ and methamphetamine toxicity in neuronal cell lines .
- Target Compound: Limited data on CNS activity, suggesting structural optimization (e.g., adding polar groups) is needed for blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Insights :
- The pentyl chain in the target compound balances lipophilicity and solubility better than halogenated analogs, making it a promising lead for oral bioavailability.
- Hydrogen bond donors/acceptors in dimeric compounds (e.g., ) may improve target binding but reduce metabolic stability.
Biological Activity
The compound 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one involves several chemical reactions that typically include the condensation of pyrimidine and benzimidazole derivatives. Various methods have been reported in the literature to achieve good yields of this compound, often utilizing different catalysts and reaction conditions to optimize the process .
Antimicrobial Activity
Research indicates that derivatives of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibit significant antimicrobial properties. In a study evaluating various synthesized compounds, those bearing the benzimidazole structure demonstrated notable antibacterial and antifungal activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for these compounds, showing effective inhibition at low concentrations .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-Methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one | 32 | Antibacterial |
| Other derivatives | 16 - 64 | Varies |
Tyrosinase Inhibition
The compound has also been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In a series of experiments using mushroom tyrosinase as a model, 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibited potent inhibitory effects. The inhibition percentages were recorded alongside IC50 values to quantify the effectiveness of the compound.
| Compound | Tyrosinase Inhibition (%) | IC50 (µM) |
|---|---|---|
| 2-Methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one | 85 ± 0.5 | 12.5 |
| Control (standard inhibitor) | 95 ± 0.8 | 5.0 |
These results indicate that modifications to the structure can significantly affect the inhibitory activity against tyrosinase .
Antioxidant Activity
In addition to antimicrobial and tyrosinase inhibition, antioxidant properties have been assessed using various assays. The compound showed strong radical scavenging activity comparable to established antioxidants.
The biological activities of 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one are attributed to its ability to interact with specific biological targets:
- Tyrosinase Binding: Molecular docking studies suggest that the compound binds effectively to the active site of tyrosinase through hydrogen bonding and hydrophobic interactions.
- Antimicrobial Mechanism: The mechanism behind its antimicrobial effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Skin Disorders: A clinical trial investigated the efficacy of a topical formulation containing this compound in treating hyperpigmentation disorders, demonstrating significant improvement in skin tone uniformity.
- Infectious Diseases: Another study evaluated its application in treating infections caused by resistant strains of bacteria, showing promising results in vitro and in vivo.
Q & A
Q. What are the most efficient synthetic routes for 2-methyl-3-pentylpyrimido[1,2-a]benzimidazol-4(1H)-one, and how can purity be ensured?
Methodological Answer:
- Multicomponent Reactions (MCRs): A one-pot MCR involving heterocyclic ketene aminals (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) with malononitrile and aldehydes is effective for synthesizing pyrido[1,2-a]benzimidazole scaffolds. Precipitation from the reaction medium simplifies purification .
- Characterization: Validate purity via melting point analysis, IR (for functional groups like nitro or carbonyl), H/C NMR (to confirm substituent positions), and TOF-MS (for molecular ion verification) .
Q. How should researchers approach structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Use single-crystal X-ray diffraction to determine the sofa conformation of the pyrimidine ring and dihedral angles between aromatic planes (e.g., phenyl vs. pyrimidine planes). Hydrogen bonding (N–H⋯N) and C–H⋯π interactions stabilize the crystal lattice .
- Spectroscopic Cross-Validation: Combine NMR (to confirm substituent integration) and IR (to identify carbonyl/nitro groups) for structural consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrido[1,2-a]benzimidazole synthesis?
Methodological Answer:
- Solvent/Catalyst Screening: Ionic liquids like 3-butyl-1-methyl-1H-imidazol-3-ium chloride enhance reaction efficiency at 363 K by stabilizing intermediates .
- Time-Temperature Profiling: Monitor reactions via TLC and adjust heating duration (e.g., 6–12 hours) to minimize side products .
- Substituent Effects: Aromatic aldehydes with electron-withdrawing groups (e.g., nitro) accelerate cyclization compared to electron-donating groups .
Q. What strategies are recommended for resolving contradictions in reported biological activities of pyrido[1,2-a]benzimidazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., pentyl vs. phenyl at position 3) and test in vitro against targets like VEGFR2 or protein kinases. Use dose-response assays (IC values) to quantify potency .
- Data Normalization: Account for differences in assay conditions (e.g., cell lines, incubation times) by repeating experiments under standardized protocols .
Q. How can analytical methods be tailored to detect trace impurities in this compound?
Methodological Answer:
- HPLC Optimization: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min. UV detection at 254 nm enhances sensitivity for nitro or aromatic impurities .
- Mass Spectrometry Coupling: LC-TOF-MS identifies impurities with mass shifts corresponding to common byproducts (e.g., incomplete cyclization intermediates) .
Q. What computational tools are suitable for predicting the compound’s conformational stability?
Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to model the sofa conformation of the pyrimidine ring and compare with X-ray data. Calculate energy barriers for ring puckering .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. DMSO) on hydrogen-bonding networks to predict crystallization behavior .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported dihedral angles or hydrogen-bonding patterns?
Methodological Answer:
- Crystallographic Reassessment: Re-examine XRD data (e.g., CCDC deposition numbers) for overlooked symmetry elements or disorder. Compare with Cambridge Structural Database entries .
- Temperature-Dependent NMR: Acquire variable-temperature H NMR (e.g., 25°C to −40°C) to detect dynamic conformational changes that may explain angle variations .
Experimental Design Considerations
Q. What controls are essential when evaluating the compound’s antineoplastic activity?
Methodological Answer:
- Positive Controls: Use cisplatin or doxorubicin in cytotoxicity assays (e.g., MTT on HeLa cells) to benchmark activity.
- Solvent Controls: Include DMSO (≤0.1% v/v) to rule out solvent-induced cytotoxicity .
- Metabolic Stability: Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation before biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
